molecular formula C6H3ClN2O2S B585585 6-Cyanopyridine-3-sulfonyl chloride CAS No. 928139-31-5

6-Cyanopyridine-3-sulfonyl chloride

Cat. No. B585585
M. Wt: 202.612
InChI Key: PIOYFAYYJPORLD-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

SOCl2 (1.8 ml, 24.8 mmol) was added dropwise to ice water and stirred for 18 h at room temperature. CuCl2 (22 mg, 0.22 mmol) was added at 0° C. and the mixture was stirred for 15 min. In a separate flask, a solution of NaNO2 (450 mg, 6.52 mmol) in water (4.5 ml) was added to a stirred solution of 5-amino-pyridine-2-carbonitrile (534 mg, 4.5 mmol) in conc. HCl (4.5 ml) at 0° C., over 15 min. The diazonium salt solution was added dropwise to the thionyl chloride/CuCl2 solution at 0° C. and stirring was continued for 1 h. The reaction mixture was extracted with DCM and the combined organic phases were dried (Na2SO4) and concentrated in vacuo to give the title compound (620 mg) which was used in the next step without purification. The structure was confirmed by 1H NMR.
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
22 mg
Type
reactant
Reaction Step Two
Name
Quantity
450 mg
Type
reactant
Reaction Step Three
Quantity
534 mg
Type
reactant
Reaction Step Three
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
thionyl chloride CuCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]([Cl:4])Cl.N([O-])=[O:6].[Na+].N[C:10]1[CH:11]=[CH:12][C:13]([C:16]#[N:17])=[N:14][CH:15]=1>O.Cl>[C:16]([C:13]1[N:14]=[CH:15][C:10]([S:2]([Cl:4])(=[O:1])=[O:6])=[CH:11][CH:12]=1)#[N:17] |f:1.2|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
CuCl2
Quantity
22 mg
Type
reactant
Smiles
Step Three
Name
Quantity
450 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
534 mg
Type
reactant
Smiles
NC=1C=CC(=NC1)C#N
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Name
Quantity
4.5 mL
Type
solvent
Smiles
Cl
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
thionyl chloride CuCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=N1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.